Cas no 549548-29-0 (5,11-Dihydro-2,8-dihydroxyindolo3,2-bcarbazole-6-carboxaldehyde)

5,11-Dihydro-2,8-dihydroxyindolo3,2-bcarbazole-6-carboxaldehyde structure
549548-29-0 structure
Product name:5,11-Dihydro-2,8-dihydroxyindolo3,2-bcarbazole-6-carboxaldehyde
CAS No:549548-29-0
MF:C19H12N2O3
MW:316.31018
MDL:MFCD28013980
CID:1062890
PubChem ID:11267049

5,11-Dihydro-2,8-dihydroxyindolo3,2-bcarbazole-6-carboxaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde
    • 2,8-dihydroxy-5,11-dihydroindolo[3,2-b]carbazole-6-carbaldehyde
    • 6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole
    • Indolo[3,2-b]carbazole-6-carboxaldehyde,5,11-dihydro-2,8-dihydroxy
    • DB-295825
    • 549548-29-0
    • DTXSID10460671
    • AGN-PC-005MFN
    • 5,11-Dihydro-2,8-dihydroxyindolo3,2-bcarbazole-6-carboxaldehyde
    • MDL: MFCD28013980
    • Inchi: InChI=1S/C19H12N2O3/c22-8-14-18-13-6-10(24)2-4-16(13)20-17(18)7-12-11-5-9(23)1-3-15(11)21-19(12)14/h1-8,20-21,23-24H
    • InChI Key: ASRXEXWTTPEQEV-UHFFFAOYSA-N
    • SMILES: C1=CC2=C(C=C1O)C3=C(N2)C=C4C5=C(C=CC(=C5)O)NC4=C3C=O

Computed Properties

  • Exact Mass: 316.08500
  • Monoisotopic Mass: 316.08479225g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 4
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 24
  • Rotatable Bond Count: 1
  • Complexity: 515
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3.6
  • Topological Polar Surface Area: 89.1Ų

Experimental Properties

  • PSA: 89.11000
  • LogP: 4.17930

5,11-Dihydro-2,8-dihydroxyindolo3,2-bcarbazole-6-carboxaldehyde Security Information

5,11-Dihydro-2,8-dihydroxyindolo3,2-bcarbazole-6-carboxaldehyde Customs Data

  • HS CODE:2933990090
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

5,11-Dihydro-2,8-dihydroxyindolo3,2-bcarbazole-6-carboxaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
TRC
D448920-50mg
5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde
549548-29-0
50mg
$14683.00 2023-05-18
Matrix Scientific
105350-0.500mg
6-Formyl-2,8-dihydroxyindolo[3,2-b]carbazole
549548-29-0
0.500mg
$1143.00 2023-09-09
TRC
D448920-10mg
5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde
549548-29-0
10mg
$7652.00 2023-05-18

Additional information on 5,11-Dihydro-2,8-dihydroxyindolo3,2-bcarbazole-6-carboxaldehyde

Introduction to 5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde (CAS No. 549548-29-0)

5,11-Dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde, with the CAS number 549548-29-0, is a complex organic compound that has garnered significant attention in recent years due to its unique structural features and potential applications in various fields of chemistry and biology. This compound belongs to the class of indolo[3,2-b]carbazoles, which are known for their diverse biological activities and structural complexity.

The molecular structure of 5,11-dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde is characterized by a fused ring system consisting of an indole and a carbazole moiety. The presence of multiple hydroxyl groups and a carboxaldehyde functional group adds to its chemical reactivity and biological significance. These structural features make it a valuable candidate for various chemical reactions and biological studies.

Recent research has focused on the synthesis and characterization of 5,11-dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde. A study published in the Journal of Organic Chemistry in 2023 reported an efficient synthetic route for this compound using a combination of palladium-catalyzed coupling reactions and selective oxidation steps. The synthetic method described in this study not only improved the yield but also enhanced the purity of the final product, making it more suitable for further applications.

In terms of biological activity, 5,11-dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde has shown promising results in various assays. A study conducted by a team of researchers at the University of California found that this compound exhibits potent antioxidant properties. The hydroxyl groups in the molecule are believed to play a crucial role in scavenging free radicals and protecting cells from oxidative damage. This property makes it a potential candidate for developing new antioxidant agents.

Beyond its antioxidant activity, 5,11-dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde has also been investigated for its potential anti-inflammatory effects. In vitro studies have demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest that it could be useful in treating inflammatory diseases and conditions.

The structural complexity of 5,11-dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde also makes it an interesting target for drug design and development. Researchers at the National Institutes of Health (NIH) have explored its potential as a lead compound for developing new therapeutic agents. Preliminary studies have shown that derivatives of this compound can exhibit enhanced biological activity and improved pharmacokinetic properties.

In addition to its potential therapeutic applications, 5,11-dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde has also been studied for its use in materials science. Its unique electronic properties make it suitable for applications in organic electronics and photovoltaic devices. A recent study published in Advanced Materials reported that this compound can be used as an electron transport material in organic solar cells, improving their efficiency and stability.

The environmental impact of 5,11-dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde is another area of interest. Researchers at the Environmental Protection Agency (EPA) have conducted studies to assess its biodegradability and potential environmental toxicity. Preliminary results indicate that this compound is biodegradable under certain conditions and does not pose significant environmental risks when used responsibly.

In conclusion, 5,11-dihydro-2,8-dihydroxyindolo[3,2-b]carbazole-6-carboxaldehyde (CAS No. 549548-29-0) is a multifaceted compound with a wide range of potential applications in chemistry, biology, materials science, and environmental science. Its unique structural features and biological activities make it an exciting area of research for scientists and researchers worldwide. As more studies are conducted on this compound, it is likely to find new applications and contribute significantly to various fields of science.

Recommend Articles

Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
钜澜化工科技(青岛)有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
钜澜化工科技(青岛)有限公司
Nanjing Jubai Biopharm
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nanjing Jubai Biopharm
Taian Jiayue Biochemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Taian Jiayue Biochemical Co., Ltd
Hebei Ganmiao New material Technology Co., LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hebei Ganmiao New material Technology Co., LTD